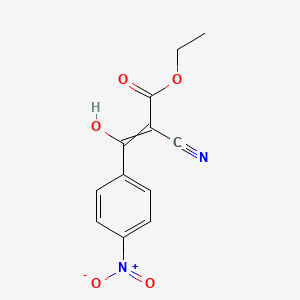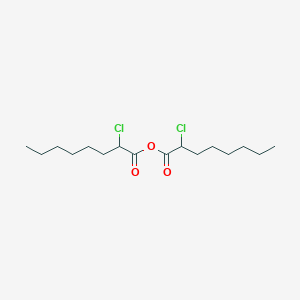
2-Chlorooctanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorooctanoic anhydride is an organic compound belonging to the class of acid anhydrides It is derived from 2-chlorooctanoic acid and is characterized by the presence of two acyl groups bonded to the same oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorooctanoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid . The reaction typically involves the following steps:
- Preparation of 2-chlorooctanoyl chloride by reacting 2-chlorooctanoic acid with thionyl chloride (SOCl₂).
- Reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid in an aprotic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorooctanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chlorooctanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine.
Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: 2-Chlorooctanoic acid.
Alcoholysis: 2-Chlorooctanoate esters.
Aminolysis: 2-Chlorooctanamide derivatives.
Applications De Recherche Scientifique
2-Chlorooctanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-chlorooctanoyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-chlorooctanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of various products. The reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Acetic Anhydride: Similar in structure but lacks the chlorine atom, making it less electrophilic.
Benzoic Anhydride: Contains a benzene ring, leading to different reactivity and applications.
Propanoic Anhydride: Similar aliphatic structure but without the chlorine substituent
Uniqueness: 2-Chlorooctanoic anhydride is unique due to the presence of the chlorine atom, which enhances its reactivity compared to other aliphatic anhydrides. This makes it particularly useful in reactions requiring a more electrophilic acylating agent.
Propriétés
Numéro CAS |
92455-14-6 |
|---|---|
Formule moléculaire |
C16H28Cl2O3 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-chlorooctanoyl 2-chlorooctanoate |
InChI |
InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
CDLICIWWAWQCMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


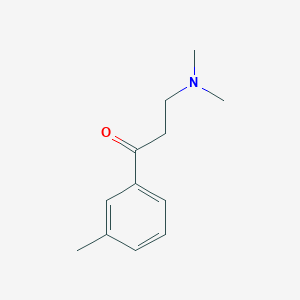
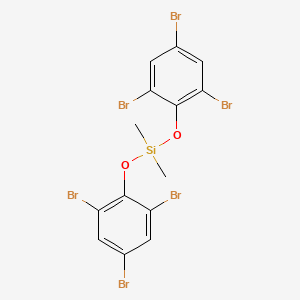
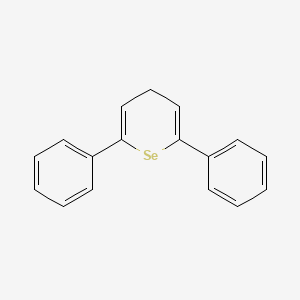
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

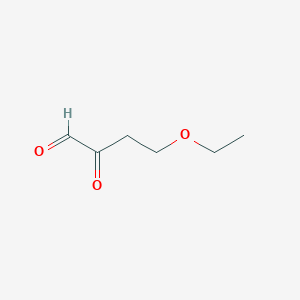
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

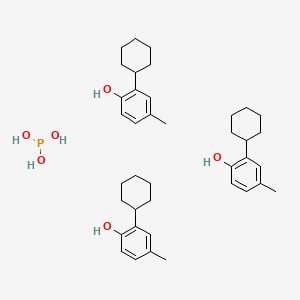
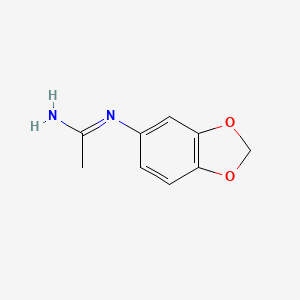
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
